Cas no 303127-80-2 (4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside)

4-メトキシフェニル 3-O-ベンジル-β-D-グルコピラノシドは、糖鎖化学研究において重要な役割を果たす保護糖の一種です。ベンジル基による3位ヒドロキシルの選択的保護により、糖鎖合成における位置特異的反応が可能となります。β-グルコシド結合を有するため、酵素基質としての利用や糖鎖構造解析の標準物質として有用です。高い化学的安定性と結晶性を備えており、有機溶媒への溶解性が良好な点が特徴です。糖鎖関連の有機合成や医薬品中間体としての応用が期待される化合物です。

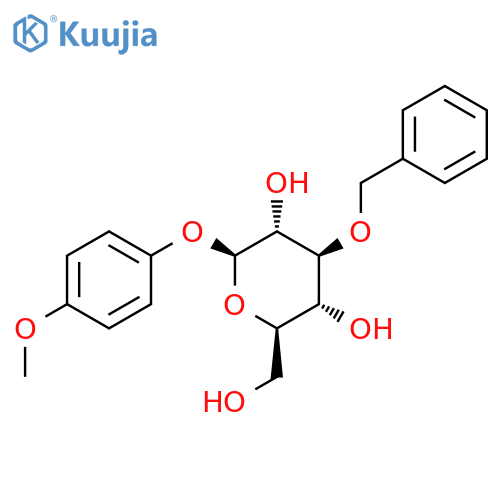

303127-80-2 structure

商品名:4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

CAS番号:303127-80-2

MF:C20H24O7

メガワット:376.400366783142

MDL:MFCD08276395

CID:299412

PubChem ID:87558301

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- b-D-Glucopyranoside,4-methoxyphenyl 3-O-(phenylmethyl)-

- 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol

- -<small>D<

- M1641

- HY-W145589

- A876228

- 303127-80-2

- 4-Methoxyphenyl 3-O-Benzyl-

- CS-0226015

- DTXSID50441606

- MFCD08276395

- AS-70130

- T72260

- A-D-glucopyranoside

- (2R,3R,4S,5R,6S)-4-(BENZYLOXY)-2-(HYDROXYMETHYL)-6-(4-METHOXYPHENOXY)OXANE-3,5-DIOL

- (2R,3R,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol

- beta-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)-

- AKOS027320255

- J-017901

- CZPFTCBIXZWFIZ-LTFPLMDUSA-N

- 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

-

- MDL: MFCD08276395

- インチ: InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19+,20-/m1/s1

- InChIKey: CZPFTCBIXZWFIZ-LTFPLMDUSA-N

- ほほえんだ: COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)OCC3=CC=CC=C3)O

計算された属性

- せいみつぶんしりょう: 376.15200

- どういたいしつりょう: 376.15220310g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 421

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 97.6Ų

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 141.0 to 146.0 deg-C

- ふってん: 599.2±50.0 °C at 760 mmHg

- フラッシュポイント: 316.2±30.1 °C

- 屈折率: 1.613

- PSA: 97.61000

- LogP: 1.09840

- じょうきあつ: 0.0±1.8 mmHg at 25°C

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- ちょぞうじょうけん:<0°C

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1042746-1g |

ß-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)- |

303127-80-2 | 98.0% | 1g |

$780 | 2024-06-07 | |

| abcr | AB250259-1 g |

4-Methoxyphenyl 3-O-benzyl-beta-D-glucopyranoside; . |

303127-80-2 | 1 g |

€395.60 | 2023-07-20 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1641-1G |

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside |

303127-80-2 | >98.0%(HPLC) | 1g |

¥840.00 | 2024-04-16 | |

| Biosynth | MM60612-1000 mg |

4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside |

303127-80-2 | 1g |

$330.33 | 2023-01-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M862533-1g |

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside |

303127-80-2 | ≥98%(HPLC) | 1g |

961.20 | 2021-05-17 | |

| Biosynth | MM60612-500 mg |

4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside |

303127-80-2 | 500MG |

$190.58 | 2023-01-03 | ||

| eNovation Chemicals LLC | Y1042746-250mg |

ß-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)- |

303127-80-2 | 98.0% | 250mg |

$510 | 2025-03-20 | |

| 1PlusChem | 1P00303C-250mg |

β-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)- |

303127-80-2 | ≥ 98% (HPLC) | 250mg |

$264.00 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1042746-1g |

ß-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)- |

303127-80-2 | 98.0% | 1g |

$175 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1042746-25mg |

ß-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)- |

303127-80-2 | 98.0% | 25mg |

$245 | 2025-03-14 |

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

303127-80-2 (4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside) 関連製品

- 62499-27-8(Gastrodin)

- 383905-60-0(4-Methoxyphenyl 3-O-Benzyl-b-D-galactopyranoside)

- 400091-05-6((4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol)

- 303127-81-3(4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-β-D-glucopyranoside)

- 247027-79-8(4-Methoxyphenyl 2,4,6-Tri-O-benzyl-β-D-galactopyranoside)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:303127-80-2)4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

清らかである:99%

はかる:1g

価格 ($):419.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:303127-80-2)4-甲氧苯基-3-O-苄基-Β-D-吡喃葡萄糖苷

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ